N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a dioxole ring . Pyrazole and pyridine rings are common in many pharmaceutical compounds due to their ability to interact with biological targets .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds containing pyrazole and pyridine rings are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including NMR, mass spectrometry, and infrared spectroscopy .Scientific Research Applications
Crystal Structure and Molecular Interactions
Research on novel pyrazole derivatives, such as those involving the benzo[d][1,3]dioxole moiety, emphasizes the importance of understanding their crystal structure and molecular interactions. For instance, Kumara et al. (2017) explored the crystal structure and Hirshfeld surface analysis of new pyrazole derivatives, highlighting the significance of intermolecular hydrogen bonds and supramolecular self-assembly in stabilizing the crystal structures Kumara et al., 2017.
Synthesis and Biological Evaluation
The synthesis and biological evaluation of pyrazole derivatives have been extensively studied, indicating their potential in medicinal chemistry. Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, examining their anticancer and anti-5-lipoxygenase activities. This study reveals the structure-activity relationship (SAR) underlying their therapeutic potential Rahmouni et al., 2016.
Antiviral and Antibacterial Activities
Further investigations into benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity. Hebishy et al. (2020) identified compounds with significant antiviral activities against bird flu influenza (H5N1), demonstrating the therapeutic applications of these compounds in combating viral infections Hebishy et al., 2020.
Antituberculosis and Antimicrobial Potentials
The design and synthesis of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors for specific targets like Mycobacterium tuberculosis GyrB highlight the role of pyrazole derivatives in developing antituberculosis agents. Jeankumar et al. (2013) demonstrated that specific compounds exhibit promising activity against Mycobacterium smegmatis GyrB and Mycobacterium tuberculosis DNA gyrase, along with antituberculosis activity Jeankumar et al., 2013.
Future Directions
Mechanism of Action
Target of Action
It has been found to show significant activity on the kinasep70S6Kβ (S6K2) , which plays a crucial role in cell growth and proliferation by regulating the synthesis of proteins.
Biochemical Pathways
The compound’s interaction with p70S6Kβ suggests that it may affect the mTOR signaling pathway . This pathway is crucial for many cellular processes, including cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription. By inhibiting p70S6Kβ, the compound could disrupt these processes, potentially leading to a decrease in cell growth and proliferation .
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-22-10-15(9-21-22)14-4-12(6-19-8-14)7-20-18(23)13-2-3-16-17(5-13)25-11-24-16/h2-6,8-10H,7,11H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSQIQKINHRYQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.